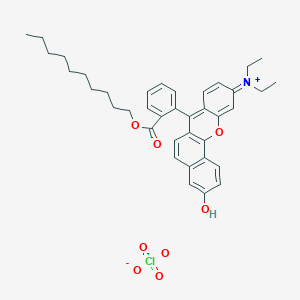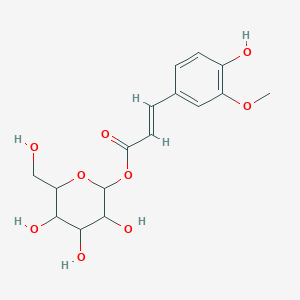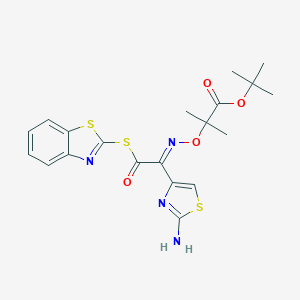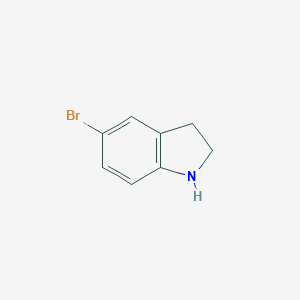
色度离子载体 XIII
描述
Chromoionophore XIII is a highly lipophilic pH indicator used in ion-selective optical sensors. It is known for its ability to reversibly bind ions in a highly selective manner, making it an essential component in the field of analytical and bioanalytical chemistry . Chromoionophore XIII is particularly valued for its application in complex real samples, such as body fluids and cells, due to its excellent chemical selectivity and ability to eliminate optical background interference .
科学研究应用
Chromoionophore XIII has a wide range of scientific research applications, including:
作用机制
Target of Action
Chromoionophore XIII, also known as SNARF-DE, is primarily used as a pH sensor . Its primary targets are hydrogen ions (H+) in the environment . The role of these targets is crucial as they determine the acidity or alkalinity of a solution.
Mode of Action
Chromoionophore XIII operates by reversibly binding to hydrogen ions in a highly selective manner . The classical signal transducer is known as H+ chromoionophore, which is essentially a highly lipophilic pH indicator .
Biochemical Pathways
The biochemical pathway involved in the action of Chromoionophore XIII is the ion-exchange process. As the analyte level in the sample increases, the hydrogen ion concentration in the sensor decreases . This change in hydrogen ion concentration is what allows Chromoionophore XIII to function as a pH sensor .
Result of Action
The result of Chromoionophore XIII’s action is a change in color that can be readily identified by the naked eye or analyzed via an app . This color change is a direct result of the compound’s interaction with hydrogen ions, allowing it to function as a pH sensor .
Action Environment
The action of Chromoionophore XIII can be influenced by environmental factors. For instance, its ability to function as a pH sensor is dependent on the presence of hydrogen ions . Furthermore, the compound’s lipophilicity and water-insolubility suggest that it may be more effective in non-polar environments . It’s also worth noting that Chromoionophore XIII can prevent lactonization of the dye in an apolar environment .
生化分析
Biochemical Properties
Chromoionophore XIII plays a significant role in biochemical reactions. It functions as a pH sensor that can be excited with red light This property makes it a valuable tool in the study of biochemical processes, particularly those involving pH changes
Cellular Effects
The cellular effects of Chromoionophore XIII are primarily related to its function as a pH sensor . It can be used to monitor pH changes within cells, which can provide valuable insights into cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the specific effects of Chromoionophore XIII on various types of cells are currently lacking.
Molecular Mechanism
The molecular mechanism of Chromoionophore XIII involves its ability to change color in response to pH changes This allows it to act as a visual indicator of pH changes within a biochemical system
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Chromoionophore XIII involves the synthesis of a lipophilic pH indicator. The classical synthetic route includes the reaction of a suitable precursor with a lipophilic group to enhance its hydrophobicity. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of Chromoionophore XIII is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is purified using techniques such as chromatography to remove any impurities .
化学反应分析
Types of Reactions: Chromoionophore XIII undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its optical properties.
Reduction: Reduction reactions can also alter the chromoionophore’s structure and functionality.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, affecting its ion-binding properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives with altered optical properties, while substitution reactions can yield new chromoionophore derivatives with modified ion-binding capabilities .
相似化合物的比较
Chromoionophore XIII is unique in its ability to provide highly selective ion binding and excellent optical properties. Similar compounds include:
Chromoionophore I: Another lipophilic pH indicator used in ion-selective optical sensors.
Oxazinoindolines: A class of fluorescent H+ turn-on chromoionophores suitable for optical and electrochemical ion sensors.
Compared to these similar compounds, Chromoionophore XIII offers superior selectivity and stability, making it a preferred choice for applications requiring high precision and reliability .
属性
IUPAC Name |
[7-(2-decoxycarbonylphenyl)-3-hydroxybenzo[c]xanthen-10-ylidene]-diethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43NO4.ClHO4/c1-4-7-8-9-10-11-12-15-24-42-38(41)32-17-14-13-16-31(32)36-33-22-19-28(39(5-2)6-3)26-35(33)43-37-30-23-20-29(40)25-27(30)18-21-34(36)37;2-1(3,4)5/h13-14,16-23,25-26H,4-12,15,24H2,1-3H3;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDBGBLRJZYBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC5=C4C=CC(=C5)O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583530 | |
| Record name | 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135656-96-1 | |
| Record name | 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromoionophore XIII | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















